molecular formula C16H18O B14744550 4-[4-(Propan-2-yl)benzyl]phenol CAS No. 6295-82-5

4-[4-(Propan-2-yl)benzyl]phenol

Cat. No.: B14744550
CAS No.: 6295-82-5
M. Wt: 226.31 g/mol
InChI Key: OOCPZPVFLUTEBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Propan-2-yl)benzyl]phenol is an organic compound with the molecular formula C16H18O. It is a derivative of phenol, characterized by the presence of a benzyl group substituted with a propan-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Propan-2-yl)benzyl]phenol typically involves the alkylation of phenol with a suitable benzyl halide. One common method is the Friedel-Crafts alkylation, where phenol reacts with 4-(propan-2-yl)benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Propan-2-yl)benzyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[4-(Propan-2-yl)benzyl]phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-[4-(Propan-2-yl)benzyl]phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, which are crucial for its biological activities. The benzyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts .

Properties

CAS No.

6295-82-5

Molecular Formula

C16H18O

Molecular Weight

226.31 g/mol

IUPAC Name

4-[(4-propan-2-ylphenyl)methyl]phenol

InChI

InChI=1S/C16H18O/c1-12(2)15-7-3-13(4-8-15)11-14-5-9-16(17)10-6-14/h3-10,12,17H,11H2,1-2H3

InChI Key

OOCPZPVFLUTEBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC2=CC=C(C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.